methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate
Description
Methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a carbamoyl group and a 1-methanesulfonyl-substituted piperidine moiety.
Properties
IUPAC Name |
methyl 4-[(1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-23-16(20)14-5-3-13(4-6-14)15(19)17-11-12-7-9-18(10-8-12)24(2,21)22/h3-6,12H,7-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKBLQOKLQCFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with methanesulfonyl chloride to introduce the methanesulfonyl group. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Properties
Methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate has been identified as a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in various diseases, including Alzheimer's disease and diabetes. The inhibition of GSK-3β can lead to neuroprotective effects and improved insulin sensitivity, making this compound a candidate for further development in treating these conditions .
2.1. Mechanism of Action
The compound acts by selectively inhibiting GSK-3β, which plays a crucial role in regulating several cellular processes, including metabolism, cell proliferation, and apoptosis. By modulating the activity of this enzyme, this compound may offer therapeutic benefits for conditions associated with GSK-3β dysregulation .
2.2. Formulation and Delivery
Research indicates that the compound can be formulated into various drug delivery systems, enhancing its bioavailability and therapeutic efficacy. Studies have explored the use of nanoparticles and liposomes to encapsulate this compound, allowing for targeted delivery to specific tissues .
3.1. Neurodegenerative Diseases
A study investigating the effects of GSK-3β inhibitors on neurodegenerative diseases highlighted the potential of this compound in reducing tau phosphorylation, a hallmark of Alzheimer's disease. In vitro experiments showed that treatment with this compound led to decreased levels of phosphorylated tau in neuronal cell cultures .
3.2. Diabetes Management
Another case study focused on the impact of GSK-3β inhibition on glucose metabolism. This compound was administered to diabetic animal models, resulting in improved insulin sensitivity and glucose tolerance . These findings suggest a promising role for this compound in diabetes management.
Comparative Data Table
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Neurodegenerative Diseases | GSK-3β inhibition leading to reduced tau phosphorylation | Decreased phosphorylated tau levels observed in vitro |
| Diabetes Management | Enhanced insulin sensitivity | Improved glucose tolerance in animal models |
Mechanism of Action
The mechanism of action of methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The methanesulfonyl group may also play a role in enhancing the compound’s binding affinity or stability.
Comparison with Similar Compounds
Methyl (S)-4-((4-(1-Methoxyethyl)phenyl)carbamoyl)benzoate ()
- Structure : Features a chiral 1-methoxyethylphenyl group instead of the piperidine-sulfonyl moiety.
- Synthesis : Prepared via photochemical C–H functionalization using Mes-Acr+ as a catalyst .
- Key Difference : The absence of a piperidine ring reduces conformational flexibility, while the methoxyethyl group may alter solubility and steric interactions.
Methyl 4-((2-Ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate ()
Methyl (E)-4-((1-Ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate ()
- Structure : Incorporates a phenylbutenyl chain with an ethoxycarbonyl group.
- Synthesis : Achieved via Heck coupling, introducing a rigid alkene spacer .
- Key Difference : The extended π-system may enable unique binding interactions absent in the target compound.
Piperidine-Containing Analogs
4-Methoxybenzyl 3-((3-(4-(3-Acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Structure : Combines a piperidine-linked carbamoyl group with a tetrahydropyrimidine core and fluorophenyl substituents.
- Key Difference : The additional fluorophenyl and pyrimidine moieties suggest possible kinase or protease inhibitory activity, diverging from the simpler benzoate scaffold of the target compound .
Functional Group and Property Comparison
Physicochemical Properties
Biological Activity
Methyl 4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a methanesulfonyl group, a carbamoyl moiety, and a benzoate group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Cannabinoid Receptors : Research indicates that compounds with similar structures can act as antagonists at cannabinoid receptor 1 (CB1). This suggests potential applications in treating metabolic disorders such as obesity and diabetes by modulating endocannabinoid signaling pathways .
- Glycogen Synthase Kinase-3 Beta (GSK-3β) : Some derivatives of related compounds have shown selective inhibitory activity against GSK-3β, which is implicated in various diseases including cancer and neurodegenerative disorders. This inhibition can lead to alterations in cellular signaling pathways that promote cell survival and proliferation .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 27 | Inhibition of mitochondrial ATP synthase |
| HeLa (Cervical) | 40 | Induction of apoptosis |
Case Studies
- In Vivo Studies : In murine models xenografted with MCF-7 cells, administration of the compound resulted in a 60% reduction in tumor growth at a dosage of 0.15 mg/kg, highlighting its potential efficacy in cancer treatment .
- Pharmacodynamics : The compound's pharmacokinetic profile indicates good absorption and distribution characteristics, making it a viable candidate for further development into therapeutic agents.
Q & A
Basic Research Question
- NMR Spectroscopy: H and C NMR validate the piperidine sulfonyl group (δ 2.8–3.2 ppm for methanesulfonyl protons) and benzoate ester (δ 3.9 ppm for methyl ester) .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., m/z 367.12 for CHNOS) .
- HPLC: Purity assessment (>98% by reverse-phase HPLC with C18 columns, acetonitrile/water gradient) .
How can researchers identify pharmacological targets for this compound in drug discovery?
Basic Research Question
- In Vitro Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (reported K values: 10–100 nM for kinase targets) .
- Cellular Models: Evaluate antiproliferative activity in cancer cell lines (e.g., IC values in MCF-7 or HeLa cells) .
How do structural modifications impact bioactivity, and what strategies optimize structure-activity relationships (SAR)?
Advanced Research Question
- Piperidine Ring Substitutions: Introducing electron-withdrawing groups (e.g., -CF) enhances kinase inhibition but reduces solubility .
- Benzoate Ester Hydrolysis: Replacing the methyl ester with a carboxylic acid improves water solubility but decreases membrane permeability .
- Computational SAR: Molecular docking (AutoDock Vina) identifies critical hydrogen bonds with kinase ATP-binding pockets .
How should researchers resolve contradictions in bioactivity data across studies?
Advanced Research Question
- Purity Verification: Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted intermediates) .
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Statistical Validation: Apply ANOVA to compare datasets; outliers may indicate batch-specific degradation .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (GROMACS) to assess piperidine sulfonyl group flexibility .
- QSAR Models: Train models using descriptors like logP and polar surface area to predict IC values .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to optimize hydrogen-bonding interactions .
How can solubility challenges be addressed during formulation studies?
Advanced Research Question
- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 2 mg/mL) .
- Prodrug Strategies: Synthesize phosphate ester derivatives for improved bioavailability .
- pH Adjustment: Solubility increases at pH >7 due to deprotonation of the carbamoyl group .
What methodologies assess the compound’s toxicity and off-target effects?
Advanced Research Question
- In Silico Toxicity Prediction: Use ProTox-II or ADMETlab to estimate hepatotoxicity and hERG channel inhibition .
- Cytotoxicity Panels: Test against primary human hepatocytes (LC >50 μM deemed safe) .
- Genotoxicity Assays: Ames test (TA98 strain) to detect mutagenic potential .
How do researchers evaluate chemical stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies: Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; monitor degradation via LC-MS .
- Light and Heat Stress: Accelerated stability testing (40°C/75% RH for 6 months) identifies ester hydrolysis as the primary degradation pathway .
- Kinetic Modeling: Determine shelf-life using Arrhenius equations (activation energy ~85 kJ/mol) .
What strategies enable derivatization of the core structure for novel analogs?
Advanced Research Question
- Suzuki Coupling: Introduce aryl groups at the benzoate ring for enhanced π-π stacking with targets .
- Click Chemistry: Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition to explore antiviral activity .
- Enzymatic Modifications: Use lipases for regioselective ester hydrolysis under mild conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
